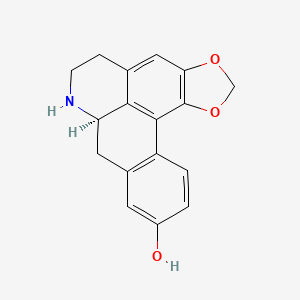

Anolobine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Anolobine is an alkaloid compound that belongs to the aporphine class. It has been isolated from various plant species, particularly those in the Annonaceae family. This compound exhibits a range of biological activities, including antibacterial, antileishmanial, trypanocidal, antiplasmodial, and anti-acetylcholinesterase properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anolobine can be synthesized through several synthetic routes. One common method involves the condensation of dopamine and 3,4-dihydroxyphenylacetaldehyde, followed by a series of cyclization and reduction steps to form the aporphine skeleton .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from plant sources, particularly those in the Annonaceae family. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Anolobine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction of this compound can yield dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.

Major Products:

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: N-substituted derivatives

Scientific Research Applications

Mechanism of Action

Anolobine exerts its effects through various mechanisms:

Antimicrobial Activity: this compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Antiparasitic Activity: It inhibits key enzymes involved in the metabolic pathways of parasites, leading to their death.

Anti-Acetylcholinesterase Activity: this compound inhibits the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine and enhanced cholinergic transmission.

Comparison with Similar Compounds

Anolobine is unique among aporphine alkaloids due to its broad spectrum of biological activities. Similar compounds include:

Roemeroline: Another aporphine alkaloid with moderate anti-acetylcholinesterase activity.

Asimilobine: Exhibits similar antimicrobial and antiparasitic activities.

Boldine: Known for its antioxidant and anti-inflammatory properties.

In comparison, this compound stands out due to its potent antimicrobial and antiparasitic activities, making it a valuable compound for further research and development .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question on Anolobine’s pharmacological properties?

- Methodological Guidance : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Population: Specific biological targets (e.g., receptors, enzymes).

- Intervention: this compound’s concentration or structural analogs.

- Comparison: Existing alkaloids with similar mechanisms.

- Outcome: Binding affinity, cytotoxicity, or metabolic stability.

Avoid binary questions (e.g., “Does this compound work?”) and prioritize specificity (e.g., “How does this compound modulate serotonin receptor subtypes in vitro?”).

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Guidance :

- Experimental Design : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document synthesis steps, including solvent purity, reaction temperatures, and purification methods. For novel derivatives, provide NMR, HPLC, and mass spectrometry data. For known compounds, cite prior characterization protocols.

- Supporting Information : Use supplementary files to share raw spectral data or detailed kinetic parameters, ensuring independent verification.

Q. How do I conduct a systematic literature review to identify gaps in this compound research?

- Methodological Guidance :

- Database Selection : Use SciFinder, PubMed, and Web of Science with keywords like “this compound AND biosynthesis” or “this compound AND pharmacokinetics.”

- Quality Assessment : Prioritize primary literature over reviews. Critically evaluate methodologies in existing studies (e.g., in vivo vs. in vitro models, dosage ranges).

- Gap Identification : Note inconsistencies in reported bioactivity or understudied areas (e.g., enantiomeric purity effects).

Advanced Research Questions

Q. How can I resolve contradictions in reported mechanisms of action for this compound across studies?

- Methodological Guidance :

- Comparative Analysis : Replicate key experiments under standardized conditions (e.g., cell lines, assay protocols).

- Variable Control : Account for confounding factors like solvent choice (DMSO vs. ethanol) or incubation time.

- Statistical Evaluation : Apply ANOVA or t-tests to compare datasets, and use meta-analysis tools to assess heterogeneity. Publish negative results to clarify discrepancies.

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Guidance :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50 values.

- Error Analysis : Calculate confidence intervals and standard deviations for replicate experiments.

- Multivariate Analysis : Use principal component analysis (PCA) to identify correlated variables (e.g., cytotoxicity vs. oxidative stress markers).

Q. How can I optimize this compound’s bioavailability using structure-activity relationship (SAR) studies?

- Methodological Guidance :

- Derivative Design : Modify functional groups (e.g., hydroxylation, methylation) and assess solubility/logP changes.

- In Silico Modeling : Apply tools like Molecular Dynamics (MD) to predict membrane permeability.

- In Vivo Validation : Use pharmacokinetic parameters (AUC, Cmax) in rodent models to prioritize candidates.

Q. Data Presentation and Peer Review

Q. How should I present contradictory findings on this compound’s metabolic stability in a manuscript?

- Methodological Guidance :

- Transparent Reporting : Clearly state limitations (e.g., hepatocyte source variations) in the Discussion section.

- Visualization : Use heatmaps or radar charts to compare metabolic half-lives across studies.

- Ethical Clarity : Acknowledge funding sources and potential conflicts of interest.

Q. What criteria should guide the selection of figures for this compound-related publications?

- Methodological Guidance :

- Clarity : Prioritize one central figure (e.g., dose-response curves with error bars) over complex multipanel diagrams.

- Journal Compliance : Avoid excessive chemical structures in graphical abstracts; highlight key findings (e.g., IC50 values) instead.

- Color Use : Differentiate experimental groups with distinct color schemes (e.g., red for treated vs. blue for control).

Properties

CAS No. |

641-17-8 |

|---|---|

Molecular Formula |

C17H15NO3 |

Molecular Weight |

281.30 g/mol |

IUPAC Name |

(12R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-16-ol |

InChI |

InChI=1S/C17H15NO3/c19-11-1-2-12-10(5-11)6-13-15-9(3-4-18-13)7-14-17(16(12)15)21-8-20-14/h1-2,5,7,13,18-19H,3-4,6,8H2/t13-/m1/s1 |

InChI Key |

LTSPCGWFQLHECP-CYBMUJFWSA-N |

SMILES |

C1CNC2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5 |

Isomeric SMILES |

C1CN[C@@H]2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5 |

Canonical SMILES |

C1CNC2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5 |

Key on ui other cas no. |

641-17-8 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.